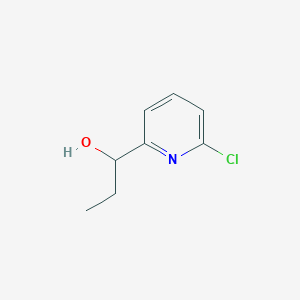

1-(6-Chloropyridin-2-yl)propan-1-ol

Description

1-(6-Chloropyridin-2-yl)propan-1-ol is a pyridine derivative featuring a hydroxyl-terminated propanol chain attached to the 2-position of a chlorinated pyridine ring (Cl at the 6-position). This structure combines the aromaticity and electron-withdrawing effects of the chloropyridine moiety with the hydrophilicity of the alcohol group. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where the chlorine atom enhances stability and influences reactivity in cross-coupling reactions. The stereoelectronic properties of the pyridine ring and the hydroxyl group may also dictate solubility and interaction with biological targets.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

1-(6-chloropyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H10ClNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5,7,11H,2H2,1H3 |

InChI Key |

VQPBJJFIHXBHRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC(=CC=C1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

Table 1: Key Properties of 1-(6-Chloropyridin-2-yl)propan-1-ol and Analogues

Structural and Electronic Differences

- Chloropyridine vs. Dimethoxypyridine : The chlorine atom in 1-(6-Chloropyridin-2-yl)propan-1-ol is electron-withdrawing, reducing pyridine ring electron density compared to the electron-donating methoxy groups in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. This difference impacts reactivity in electrophilic substitutions or metal-catalyzed reactions .

- Pyridine vs. Pyrrolidine : The saturated pyrrolidine ring in 1-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride lacks aromaticity, increasing basicity and enabling salt formation (enhanced water solubility) .

- Propanol vs.

Physical and Chemical Properties

- Molecular Weight : The hydrochloride salt of the pyrrolidine derivative has the highest molecular weight (203.12 g/mol) due to the ionic component, while propan-1-ol is the lightest (60.10 g/mol) .

- Solubility : The hydrochloride salt’s ionic nature improves water solubility, whereas the chloropyridine derivative’s lipophilicity may favor organic solvents. Propan-1-ol’s simplicity grants miscibility with polar solvents .

- Thermal Stability : Aromatic chloropyridine derivatives typically exhibit higher thermal stability than aliphatic pyrrolidine analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.